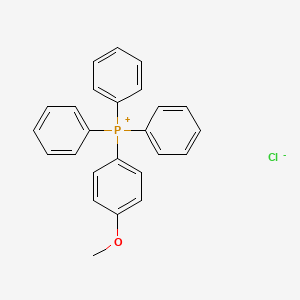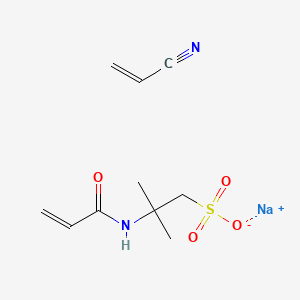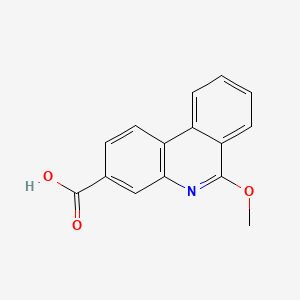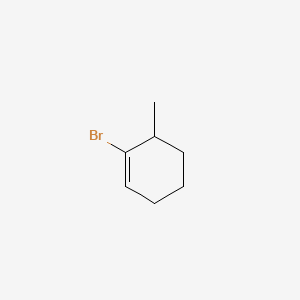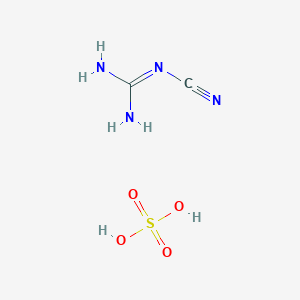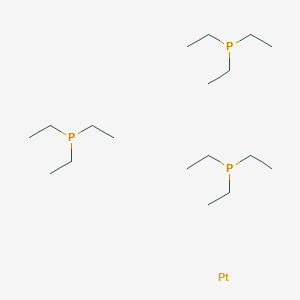
Platinum, tris(triethylphosphine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, tris(triethylphosphine)- is a coordination compound with the chemical formula Pt(PEt₃)₃. This compound is characterized by the presence of three triethylphosphine ligands coordinated to a central platinum atom. It is a member of the broader class of platinum-phosphine complexes, which are known for their applications in catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, tris(triethylphosphine)- typically involves the reduction of a platinum(II) precursor in the presence of triethylphosphine. One common method starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reduction is carried out using an alkaline ethanol solution, which facilitates the formation of the desired platinum(0) complex. The reaction can be summarized as follows:
[ \text{K}_2[\text{PtCl}_4] + 3\text{PEt}_3 + 2\text{KOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(PEt}_3)_3 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
This reaction proceeds in two steps: first, the formation of a platinum(II) complex, and second, its reduction to the platinum(0) state .
Industrial Production Methods
Industrial production methods for Platinum, tris(triethylphosphine)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, tris(triethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form platinum(II) derivatives.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Addition: The compound can add to unsaturated organic molecules, forming new organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂) and oxygen (O₂) are common oxidizing agents used in reactions with Platinum, tris(triethylphosphine)-.
Substitution Reagents: Various phosphines and other ligands can be used to substitute the triethylphosphine ligands.
Addition Reagents: Unsaturated organic molecules such as alkenes and alkynes are commonly used in addition reactions.
Major Products
The major products formed from these reactions include platinum(II) complexes, substituted platinum-phosphine complexes, and organometallic compounds with new carbon-platinum bonds .
Wissenschaftliche Forschungsanwendungen
Platinum, tris(triethylphosphine)- has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Medicine: Platinum complexes are studied for their potential anticancer properties.
Wirkmechanismus
The mechanism of action of Platinum, tris(triethylphosphine)- involves its ability to coordinate with various substrates, facilitating chemical transformations. In catalysis, the platinum center acts as a Lewis acid, activating substrates for subsequent reactions. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(triphenylphosphine)platinum(0): This compound has four triphenylphosphine ligands instead of three triethylphosphine ligands.
Tris(triphenylphosphine)platinum(0): Similar to the tris(triethylphosphine) complex but with triphenylphosphine ligands.
Uniqueness
Platinum, tris(triethylphosphine)- is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. The triethylphosphine ligands provide a different steric and electronic environment compared to triphenylphosphine, leading to variations in catalytic activity and biological interactions .
Eigenschaften
CAS-Nummer |
39045-37-9 |
|---|---|
Molekularformel |
C18H45P3Pt |
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
platinum;triethylphosphane |
InChI |
InChI=1S/3C6H15P.Pt/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |
InChI-Schlüssel |
BWCJRZHVPWFFBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


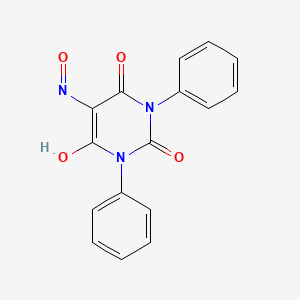

![6-ethoxy-2-[(E)-2-phenylethenyl]quinoline](/img/structure/B14660791.png)
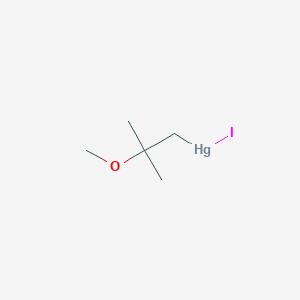
![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)

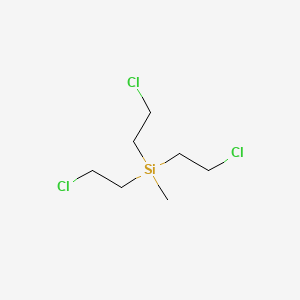
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
